molecular formula C9H7F3O3 B1347255 Methyl 2-hydroxy-4-(trifluoromethyl)benzoate CAS No. 345-28-8

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Cat. No. B1347255
CAS RN: 345-28-8
M. Wt: 220.14 g/mol
InChI Key: IRELIHAAUCMEDQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is an ester . It is also known by its IUPAC name, methyl 2-hydroxy-4-(trifluoromethyl)benzoate .


Molecular Structure Analysis

The molecular formula of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is C9H7F3O3 . The InChI code is 1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3 .


Physical And Chemical Properties Analysis

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate has a molecular weight of 220.14 g/mol . It is a colorless to white to yellow solid or semi-solid or liquid . The compound has a topological polar surface area of 46.5 Ų .

Scientific Research Applications

Chemical Synthesis and Transformation

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate has been a subject of interest in chemical synthesis and transformations. For instance, Gaidarzhy, Motnyak, and Kunshenko (2020) explored its interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, leading to the formation of methyl 3,4-bis(pentafluoroethoxy)benzoate and ethyl 2-hydroxy-4-pentafluoroethoxybenzoates. This study highlights its potential in creating fluorine-containing analogues of salicylic acid, which could have significant implications in pharmaceutical and agrochemical industries (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Photophysical Properties

Kim et al. (2021) synthesized and analyzed the photophysical properties of derivatives of methyl 2-hydroxy-4-(trifluoromethyl)benzoate. The study provided insights into how different substituents affect the luminescence properties of these compounds, which could be relevant in designing materials for optoelectronic applications (Kim et al., 2021).

Hydrolysis and Saponification

The hydrolysis and saponification of methyl benzoates, including methyl 2-hydroxy-4-(trifluoromethyl)benzoate, have been studied by Alemán, Boix, and Poliakoff (1999). This research is significant in understanding the chemical behavior of these compounds under various conditions, which is crucial for their application in different synthesis processes (Alemán, Boix, & Poliakoff, 1999).

Crystal Growth and Optical Studies

The crystal growth and optical properties of related methyl benzoate compounds have been explored. Vijayan et al. (2003) studied the growth of methyl 4-hydroxybenzoate single crystals, providing valuable data for the development of materials with specific optical and mechanical properties (Vijayan et al., 2003).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various methyl salicylate derivatives, which are structurally related to methyl 2-hydroxy-4-(trifluoromethyl)benzoate, have been conducted to explore their potential applications. Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives and examined their photophysical properties. These studies contribute to the understanding of how different modifications can impact the properties of these compounds, which is crucial for their application in various fields, such as material science and pharmaceuticals (Yoon et al., 2019).

Safety And Hazards

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRELIHAAUCMEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325142
Record name methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

CAS RN

345-28-8
Record name NSC408853
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydroxy-4-(trifluoromethyl)benzoic acid (5.0 g, 24.26 mmol), hydrochloric acid (0.2 mL, 2.40 mmol), sulfuric acid (1.5 mL, 28.1 mmol) and methanol (40 mL) were mixed together and the reaction mixture was stirred at 80° C. over night. The mixture was concentrated and reloaded, stirred at 100° C. overnight. More H2SO4 was added (heated to 100° C. overnight). The mixture was concentrated and ether was added. The organic layer was washed with water twice, saturated solution of bicarbonate then brine, dried over Na2SO4, filtered and concentrated. The residue was dissolved in 20 ml Et2O and filtered (to remove starting material) and the filtrate was evaporated to afford title compound 58 (3.9 g, 73%) as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Zhang, C Chen, C Zuo, X Xu, T Cai, X Li, Y Yuan… - Green …, 2022 - pubs.rsc.org
A series of imidazolium-based ionic liquids (ILs) possessing multipoint hydrogen bond donors (HBDs) were developed as efficient catalysts at a significantly low catalyst loading (0.2 mol…
Number of citations: 6 pubs.rsc.org
X Cao, M Wang, Z Li, X Xu - Journal of Agricultural and Food …, 2023 - ACS Publications
Plant-parasitic nematodes (PPNs) are one of the major threats to modern agriculture. Chemical nematicides are still required for the management of PPNs. Based on our previous work, …
Number of citations: 3 pubs.acs.org

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